(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-11-8-12(2)26-19(20-11)22-17(23-26)18(27)25-7-3-4-13(10-25)9-15-21-16(24-28-15)14-5-6-14/h8,13-14H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQACJQTEYTRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with central nervous system activity.
- Triazolo-pyrimidine component : Linked to various pharmacological effects.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds synthesized from the oxadiazole structure have demonstrated better efficacy against gram-positive bacteria compared to gram-negative strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|
| 3-Cyclopropyl-1,2,4-oxadiazol | High | Moderate | |
| Piperidine derivatives | Moderate | Low | |
| Triazolo-pyrimidine derivatives | High | Low |
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro studies. The oxadiazole derivatives have shown promising results against different cancer cell lines. Notably, compounds containing the piperidine ring exhibited significant cytotoxicity in liver carcinoma (HUH7) cells with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (3-Cyclopropyl...methanone | HUH7 | 10.1 | |
| 5-Fluorouracil | HUH7 | 18.78 | |
| Other oxadiazole derivatives | HCT116 | 15.0 |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
- Induction of Apoptosis : Studies suggest that compounds derived from oxadiazoles can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in specific phases, leading to reduced proliferation rates.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study involving a series of oxadiazole derivatives demonstrated substantial antibacterial activity against Bacillus species and moderate cytotoxicity against various cancer cell lines.
- In a comparative analysis, the synthesized compounds showed better selectivity towards cancer cells compared to normal cells, indicating a potentially favorable therapeutic index.
Comparison with Similar Compounds
Structural Implications :
- The piperidine-methyl linker enables conformational flexibility, contrasting with direct piperidine-heterocycle fusions in some analogs, which may restrict binding pocket accommodation .
Triazolo[1,5-a]pyrimidine Derivatives
The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine core is a privileged structure in kinase inhibitors and antimicrobial agents. Notable analogs include:
Structural Implications :
- The 5,7-dimethyl groups on the triazolopyrimidine in the target compound likely enhance π-π stacking and hydrophobic interactions in binding pockets compared to non-methylated analogs .
- The methanone bridge offers a stable carbonyl linkage, contrasting with more labile groups like sulfanyl or tetrazole, which may influence pharmacokinetics .
Hybrid Oxadiazole-Triazolopyrimidine Compounds
The target compound’s hybrid structure is relatively unique. While describes oxadiazole-piperidine-pyrimidine hybrids (e.g., GPR119 agonists), none combine the triazolopyrimidine core. This dual-heterocyclic system may synergize mechanisms of action, such as simultaneous kinase and GPCR modulation, a hypothesis supported by bioactivity clustering studies .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely draws from established methods for oxadiazole (e.g., TMSCl-mediated cycloaddition ) and triazolopyrimidine (e.g., cyclization with active methylene compounds ) formation.
- Bioactivity Predictions : Computational similarity metrics (e.g., Tanimoto index ) suggest the target compound may cluster with kinase inhibitors due to its triazolopyrimidine core or GPCR modulators due to the oxadiazole-piperidine motif.
- Metabolic Stability : The cyclopropyl group and methyl substituents may reduce CYP450-mediated metabolism compared to bulkier alkyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
